

# A Comprehensive Technical Guide to 2-Methoxy-5-methylphenylboronic Acid

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## Compound of Interest

Compound Name: 2-Methoxy-5-methylphenylboronic acid

Cat. No.: B157728

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For researchers, chemists, and professionals in drug development, **2-Methoxy-5-methylphenylboronic acid** is a valuable reagent in modern organic synthesis. This technical guide provides an in-depth overview of its properties, common synonyms, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

## Synonyms and Chemical Identifiers

**2-Methoxy-5-methylphenylboronic acid** is also known by the following names:

- 2-Methoxy-5-methylbenzeneboronic acid[1][2]
- (2-Methoxy-5-methylphenyl)boronic acid[3]

A related isomer, (5-Methoxy-2-methylphenyl)boronic acid, is also sometimes encountered.[4]

## Physicochemical Properties

The quantitative properties of **2-Methoxy-5-methylphenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	127972-00-3	[1][3][5]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>3</sub>	[1][5]
Molecular Weight	165.98 g/mol	[1][5]
Melting Point	92-97 °C	[3][6][7]
Appearance	White to off-white crystalline powder	[1]
PubChem CID	2773485	[1]
MDL Number	MFCD02179465	[1]
InChI Key	CSVKZOZMPSRLTC-UHFFFAOYSA-N	[7]

## Core Applications in Synthesis

**2-Methoxy-5-methylphenylboronic acid** is a versatile organoboron compound primarily utilized as a key building block in organic synthesis. Its most prominent application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the development of pharmaceuticals and agrochemicals.[1][8] This reagent is also employed in materials science for the development of advanced materials such as polymers and nanomaterials.[1][8]

## Experimental Protocols

### Synthesis of 2-Methoxy-5-methylphenylboronic Acid

A common method for the synthesis of **2-Methoxy-5-methylphenylboronic acid** involves the reaction of a corresponding organolithium species with a borate ester, followed by acidic workup.[7]

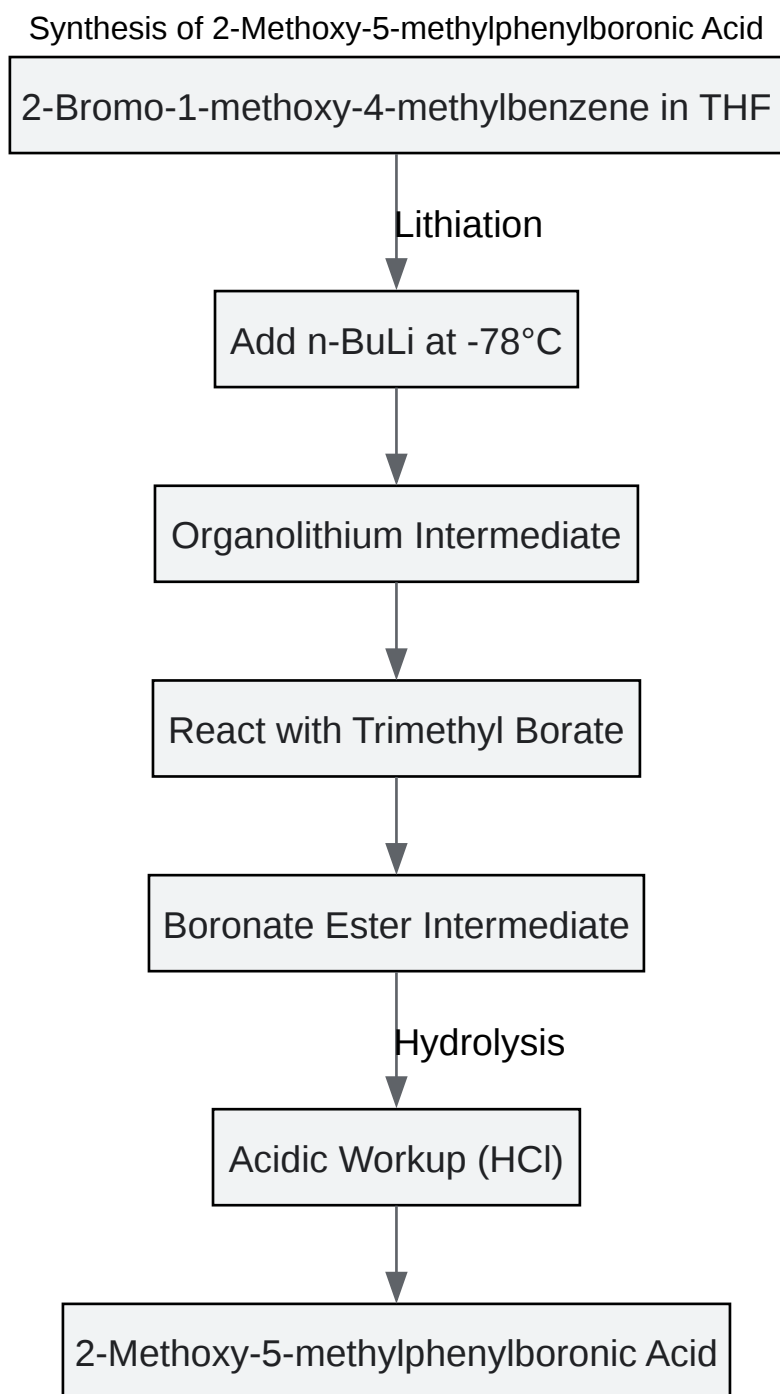
Materials:

- 2-Bromo-1-methoxy-4-methylbenzene

- n-Butyllithium
- Trimethyl borate
- Tetrahydrofuran (THF), anhydrous
- 3N Hydrochloric acid
- Ethyl acetate
- Anhydrous magnesium sulfate
- Nitrogen gas

Procedure:

- Under a nitrogen atmosphere, dissolve 2-bromo-1-methoxy-4-methylbenzene (15 mmol) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (15 mmol) dropwise to the solution and stir for 1 hour at -78 °C.
- In a separate flask, prepare a solution of trimethyl borate (15 mmol) in THF (100 mL).
- Transfer the organolithium solution to the trimethyl borate solution at -78 °C.
- Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.
- Pour the reaction mixture into 3N hydrochloric acid (125 mL) to quench the reaction.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.<sup>[7]</sup>



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Caption: Workflow for the synthesis of **2-Methoxy-5-methylphenylboronic acid**.

## Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with **2-Methoxy-5-methylphenylboronic acid**. The conditions may require optimization depending on the specific substrates used.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **2-Methoxy-5-methylphenylboronic acid** (1.2 equivalents)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ , 2.0 equivalents)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a flame-dried Schlenk flask, combine the aryl halide (1.0 equivalent), **2-Methoxy-5-methylphenylboronic acid** (1.2 equivalents), the palladium catalyst, and the base.
- Seal the flask and purge with an inert gas for 10-15 minutes.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-110 °C and stir vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

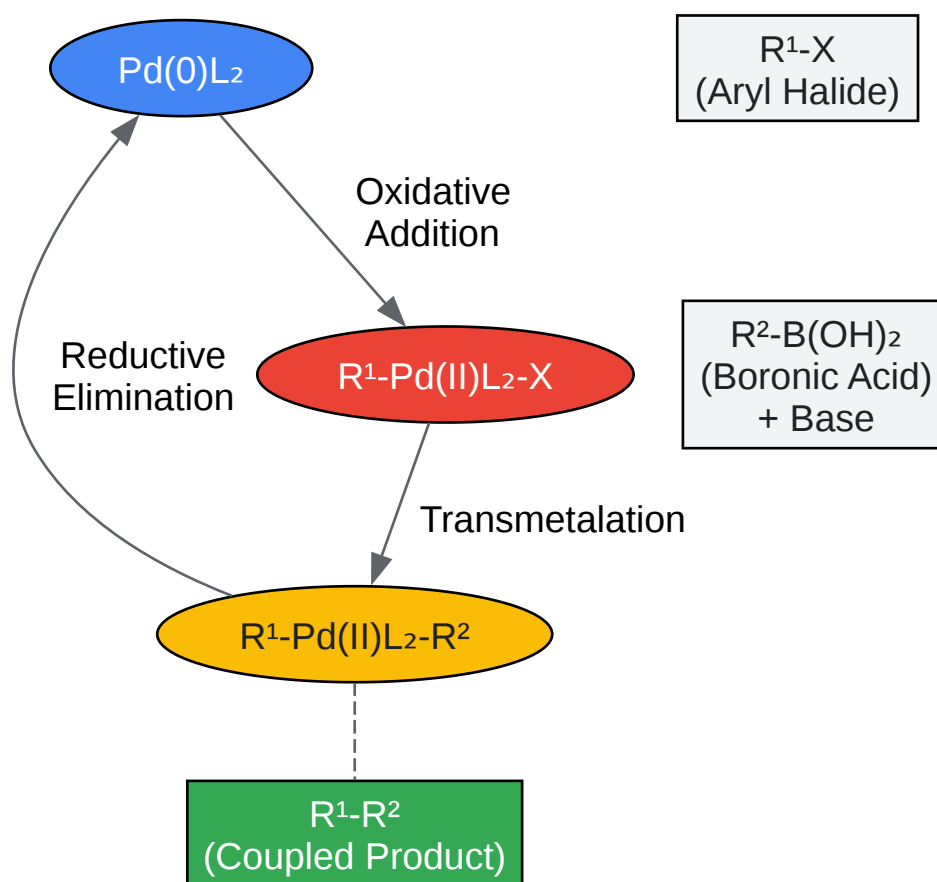
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.<sup>[1][3][4]</sup>

Catalytic Cycle of the Suzuki-Miyaura Reaction

Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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